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Introduction
Delamanid (DLM), a nitro-dihydro-imidazooxazole derivative, is a potent drug used in the

treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves

the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis

(Mtb) cell wall.[1][2] Delamanid is a prodrug that requires activation by the deazaflavin-

dependent nitroreductase (Rv3547) enzyme within Mtb.[1] The resulting reactive metabolite is

understood to interfere with the production of methoxy- and keto-mycolic acids.[1][2]

Recent advancements in functional genomics, particularly CRISPR-Cas9 screening technology,

have provided powerful tools to elucidate the mechanisms of action of antimicrobial agents,

identify resistance determinants, and discover potential synergistic drug targets. This document

outlines the application of CRISPR-Cas9 screens in conjunction with Delamanid for research

and drug development purposes, based on published studies. A key study successfully

employed both CRISPR interference (CRISPRi) and CRISPR knockout (CRISPR-KO) screens

to profile the chemical-genetic interactions of Delamanid in Mtb.[3][4]

Data Presentation
Genome-wide CRISPR screens have been instrumental in identifying genes that modulate the

efficacy of Delamanid against M. tuberculosis. The quantitative data summarized below is

derived from a study that performed parallel CRISPRi and CRISPR-KO screens.[3][4]
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Table 1: Summary of Key Gene Hits from Delamanid CRISPR Screens in M. tuberculosis

Gene (Locus
Tag)

Screen Type

Phenotype
upon Gene
Disruption/Kn
ockdown

Log2 Fold
Change
(Approx.)

Implication for
Delamanid
Efficacy

rv0078 CRISPR-KO
Increased

Resistance
Positive

Negative

regulator of

resistance

rv2073c CRISPR-KO
Increased

Susceptibility
Negative

Confers intrinsic

resistance

ddn (Rv3547)
CRISPRi/CRISP

R-KO
Resistance Positive

Required for

prodrug

activation

fbiA, fbiB, fbiC
CRISPRi/CRISP

R-KO
Resistance Positive

Involved in the

biosynthesis of

the F420

cofactor required

for Delamanid

activation

Note: Log2 Fold Change values are representational and indicate the direction of selection

pressure. Positive values suggest enrichment (resistance), while negative values indicate

depletion (sensitization) of sgRNAs targeting the respective genes in the Delamanid-treated

population compared to the control.

Signaling and Activation Pathway of Delamanid
The following diagram illustrates the known activation pathway of Delamanid and the genes

involved, which are crucial for its antimycobacterial activity.
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Caption: Delamanid activation and mechanism of action pathway in M. tuberculosis.

Experimental Protocols
This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout

screen to identify genetic determinants of Delamanid sensitivity in M. tuberculosis, based on

established protocols.[3]

Protocol 1: Pooled CRISPR-KO Library Screening in M.
tuberculosis
Objective: To identify genes whose knockout confers resistance or sensitivity to Delamanid.

Materials:

M. tuberculosis strain expressing a Di-adenosine-phosphate (dCas9)-derived base editor or

a conventional Cas9 nuclease.

Pooled sgRNA library targeting the M. tuberculosis genome.

Lentiviral or electroporation-based transformation system for mycobacteria.

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

and glycerol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1584241?utm_src=pdf-body-img
https://www.researchgate.net/publication/383262180_CRISPR_Screening_and_Comparative_LC-MS_Analysis_Identify_Genes_Mediating_Efficacy_of_Delamanid_and_Pretomanid_against_Mycobacterium_tuberculosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Delamanid stock solution.

Genomic DNA extraction kit.

High-fidelity DNA polymerase for PCR.

Next-generation sequencing (NGS) platform and reagents.

Methodology:

Library Transformation:

Prepare electrocompetent M. tuberculosis cells expressing the appropriate Cas9 variant.

Transform the pooled sgRNA library into the Mtb cells via electroporation.

Recover the cells in 7H9 broth for 24-48 hours.

Plate the transformed cells on 7H10 agar with appropriate selection markers to determine

the transformation efficiency and ensure sufficient library coverage (at least 100-fold

coverage is recommended).

Library Amplification and Treatment:

Inoculate a liquid culture of the transformed Mtb library in 7H9 broth.

Grow the culture to mid-log phase (OD600 ≈ 0.4-0.6).

Split the culture into two groups: a control group (treated with DMSO vehicle) and a

treatment group.

Add Delamanid to the treatment group at a concentration equivalent to the minimum

inhibitory concentration (MIC) or a sub-MIC concentration that allows for selection

pressure over time.

Culture both groups for a defined number of generations (e.g., 10 generations), ensuring

to dilute the cultures periodically to maintain them in logarithmic growth phase.
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Genomic DNA Extraction and sgRNA Sequencing:

Harvest a cell pellet from the initial library population (T0), the control group, and the

Delamanid-treated group at the end of the experiment.

Extract genomic DNA from each pellet using a suitable kit for mycobacteria.

Amplify the integrated sgRNA sequences from the genomic DNA using high-fidelity PCR

with primers containing Illumina sequencing adapters.

Purify the PCR products.

Perform deep sequencing of the sgRNA amplicons on an NGS platform.

Data Analysis:

Align the sequencing reads to the sgRNA library reference to obtain read counts for each

sgRNA.

Normalize the read counts across all samples.

Calculate the log2 fold change of each sgRNA in the Delamanid-treated sample relative to

the control sample.

Use statistical packages like MAGeCK or DESeq2 to identify genes that are significantly

enriched (potential resistance genes) or depleted (potential sensitization genes).

Experimental Workflow Visualization
The following diagram outlines the workflow for a typical CRISPR screen with Delamanid.
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Caption: Workflow for a pooled CRISPR-Cas9 screen to study Delamanid in M. tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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